molecular formula C27H30O11 B1246049 3'-O-demethyl mutactimycin

3'-O-demethyl mutactimycin

Número de catálogo: B1246049
Peso molecular: 530.5 g/mol
Clave InChI: MXNZEKQKARODKS-RHSAFIOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3'-O-demethyl mutactimycin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3'-O-demethyl mutactimycin is characterized by its unique chemical structure, which is critical to its biological activity. The compound was isolated from two actinomycete strains: Nocardia transvalensis and Streptomyces sp. GW 60/1571. Its structure was elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial activity against Gram-positive bacteria. Research indicates that it exhibits moderate effectiveness against various bacterial strains, including those responsible for serious infections. Specifically, it has shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens associated with bovine mastitis, such as Enterococcus pseudoavium and Staphylococcus aureus subsp. aureus .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainActivity (IC50)
MRSAModerate
Enterococcus pseudoaviumModerate
Staphylococcus aureus subsp. aureusModerate

Cytotoxicity in Cancer Research

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating its potential as an anticancer agent:

  • P388 Cells : IC50 = 9.6 µg/ml
  • L1210 Cells : IC50 > 25 µg/ml
  • HeLa Cells : IC50 = 20 µg/ml .

These findings suggest that the compound may be effective in developing treatments for certain types of cancer, particularly those responsive to anthracycline derivatives.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/ml)
P3889.6
L1210>25
HeLa20

Case Studies on Applications

  • Antimicrobial Efficacy Against ESKAPE Pathogens :
    A recent study evaluated the effectiveness of mutactimycin AP (a related compound) against ESKAPE pathogens, revealing significant activity against resistant strains, thus highlighting the potential for clinical applications in treating antibiotic-resistant infections .
  • Cytotoxicity Assessment :
    Another study focused on the cytotoxic effects of various anthracycline derivatives, including this compound, demonstrating moderate antiproliferative activity across several human cancer cell lines. This positions the compound as a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 3'-O-demethyl mutactimycin, and how can researchers optimize yield and purity in laboratory settings?

Methodological Answer: Synthesis of this compound requires careful selection of starting materials (e.g., mutactimycin derivatives) and optimization of demethylation conditions. Researchers should employ stepwise reaction monitoring via HPLC-MS to track intermediate formation and purity . Yield optimization may involve testing temperature gradients (e.g., 25–60°C) and catalysts (e.g., boron tribromide or enzymatic methods). Purity validation should combine spectroscopic techniques (NMR, IR) and chromatographic separation (HPLC) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for confirming the demethylation site, particularly 13C^{13}\text{C}-NMR to identify shifts in the C3' position. Discrepancies in spectral data (e.g., unexpected peaks in 1H^{1}\text{H}-NMR) should prompt re-analysis under standardized conditions (e.g., deuterated solvent consistency) and cross-validation with high-resolution mass spectrometry (HR-MS) . Conflicting data may arise from residual solvents or stereochemical impurities; column chromatography or recrystallization can mitigate this .

Q. How can researchers design initial biological activity assays for this compound, and what controls are essential?

Methodological Answer: Begin with in vitro assays targeting known mutactimycin pathways (e.g., antimicrobial or antitumor activity). Use wild-type and mutant strains (for microbial studies) or cell lines with validated sensitivity to mutactimycin derivatives. Include positive controls (e.g., unmodified mutactimycin) and solvent-only negative controls. Dose-response curves (0.1–100 µM) and triplicate replicates are mandatory to assess reproducibility .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the structure-activity relationship (SAR) of this compound compared to its parent compound?

Methodological Answer: Conduct comparative SAR studies by synthesizing analogs with targeted modifications (e.g., methylation at alternative positions). Use molecular docking simulations to predict binding affinity changes in target proteins (e.g., ribosomal subunits or DNA topoisomerases). Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and correlate results with bioactivity data. Statistical analysis (ANOVA) should identify significant differences in potency (>2-fold change, p < 0.05) .

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer: Discrepancies may stem from variations in assay conditions (e.g., pH, serum concentration) or compound stability. Perform meta-analysis of existing literature to identify confounding variables . Replicate key studies under controlled conditions, including stability tests (e.g., LC-MS monitoring of degradation over 24–72 hours). Publish null results to clarify inconsistencies and propose standardized protocols for future work .

Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

Methodological Answer: Use rodent models with pharmacokinetic profiling (blood, liver, and kidney sampling at 0.5, 2, 6, 12, and 24 hours post-administration). Monitor metabolite formation via LC-MS/MS. For toxicity, include histopathological analysis of major organs and serum biomarkers (ALT, AST, creatinine). Dose selection should follow OECD guidelines, starting at 1/10th of the in vitro effective dose. Cross-validate results with ex vivo tissue cultures to confirm target engagement .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Methodological Answer: Apply molecular dynamics simulations to model interactions with biological targets (e.g., RNA polymerase or membrane transporters). Use density functional theory (DFT) to calculate electronic properties influencing binding. Validate predictions with mutagenesis studies (e.g., site-directed mutagenesis of target proteins) and correlate with experimental IC50_{50} values. Open-source tools like GROMACS or AutoDock are recommended for transparency .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of hypothesis-driven research questions for this compound?

Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate questions. For example:

  • Novelty: "Does 3'-O-demethylation alter mutactimycin’s resistance profile in multidrug-resistant pathogens?"
  • Feasibility: Ensure access to validated bacterial strains and biosafety-level-2 facilities.
  • Ethical: Adhere to institutional guidelines for antibiotic resistance studies .

Q. How can researchers systematically review literature to identify gaps in this compound studies?

Methodological Answer: Perform a PRISMA-guided systematic review:

Define search terms (e.g., "mutactimycin derivatives," "demethylation," "SAR").

Screen databases (PubMed, SciFinder) with filters for peer-reviewed studies (2000–2025).

Extract data into a matrix highlighting synthesis methods, bioactivity, and unresolved questions.

Use VOSviewer to map keyword clusters and identify understudied areas (e.g., synergistic combinations) .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound experiments?

Methodological Answer: For continuous data (e.g., cell viability), use nonlinear regression (log-inhibitor vs. response) to calculate IC50_{50}. For categorical outcomes (e.g., biofilm inhibition), apply Fisher’s exact test or chi-square. Report confidence intervals (95%) and adjust for multiple comparisons (Bonferroni correction). Open-source tools like R or GraphPad Prism ensure reproducibility .

Propiedades

Fórmula molecular

C27H30O11

Peso molecular

530.5 g/mol

Nombre IUPAC

(7S,9R)-6,9,11-trihydroxy-4-methoxy-3,9-dimethyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H30O11/c1-9-5-6-11-15(25(9)36-4)22(32)17-16(19(11)29)20(30)12-7-27(3,35)8-13(14(12)21(17)31)38-26-24(34)23(33)18(28)10(2)37-26/h5-6,10,13,18,23-24,26,28,30-31,33-35H,7-8H2,1-4H3/t10-,13-,18-,23+,24+,26-,27+/m0/s1

Clave InChI

MXNZEKQKARODKS-RHSAFIOESA-N

SMILES isomérico

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=C(C=C5)C)OC)O)(C)O)O)O)O

Sinónimos

3'-O-demethyl mutactimycin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3'-O-demethyl mutactimycin
3'-O-demethyl mutactimycin
3'-O-demethyl mutactimycin
3'-O-demethyl mutactimycin
3'-O-demethyl mutactimycin
3'-O-demethyl mutactimycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.